(+/-)-Methadone-D3

描述

Significance of Deuterated Analogs in Chemical and Biomedical Sciences

Deuterated analogs offer significant advantages in scientific research. The incorporation of deuterium (B1214612) can improve a drug's metabolic stability, potentially leading to reduced clearance rates and extended half-lives, thereby enhancing its pharmacokinetic profile symeres.comclearsynth.comacs.orgnih.govassumption.edu. This effect, often linked to the kinetic isotope effect (KIE), can be leveraged to modulate drug efficacy, selectivity, and even mitigate specific toxicities symeres.comnih.govassumption.edunih.govacs.orgprinceton.edu. Furthermore, deuterated compounds serve as invaluable internal standards in quantitative analytical methods, particularly in mass spectrometry-based assays, ensuring accurate and reliable measurement of analytes in complex biological matrices symeres.comacs.org. Their utility extends to understanding metabolic pathways, tracing biochemical fluxes, and elucidating reaction mechanisms, making them fundamental tools for advancing scientific knowledge across diverse fields symeres.commoravek.combeilstein-journals.orgclearsynth.comnih.govacs.org.

Rationale for Utilizing (+/-)-Methadone-D3 in Contemporary Research

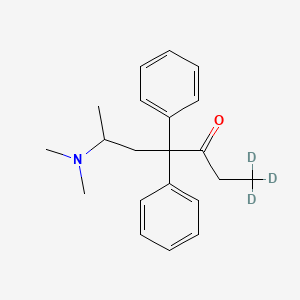

(±)-Methadone-D3 is a deuterated analog of the synthetic opioid methadone, specifically labeled with three deuterium atoms at the C1 position of the heptanone chain caymanchem.comsigmaaldrich.com. Its primary utility in contemporary research lies in its function as a highly effective internal standard for the accurate and precise quantification of methadone in various biological samples caymanchem.comsigmaaldrich.comcerilliant.comsigmaaldrich.comcaymanchem.comalkalisci.comoup.comoup.comoup.comnih.gov. This application is crucial in forensic analysis, clinical toxicology, urine drug testing, and pain management compliance monitoring sigmaaldrich.comcerilliant.comsigmaaldrich.comalkalisci.com.

The deuterium labeling provides a mass difference (M+3) compared to unlabeled methadone, allowing for its distinct detection and quantification alongside the target analyte using techniques like gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) caymanchem.comsigmaaldrich.comcerilliant.comsigmaaldrich.comoup.comoup.com. The use of such deuterated internal standards is vital for compensating for matrix effects, variations in sample preparation, and fluctuations in instrument sensitivity, thereby enhancing the accuracy and reliability of quantitative results nih.govresearchgate.net. Importantly, methadone-D3 exhibits identical absorption, distribution, and excretion rates to unlabeled methadone and possesses the same analgesic activity and toxicity profile, ensuring its behavior closely mirrors that of the target analyte, making it an ideal surrogate for accurate quantitative analysis nih.gov. It is recognized as a Certified Reference Material (CRM), underscoring its suitability for validated analytical methods caymanchem.comsigmaaldrich.comcerilliant.comsigmaaldrich.comcaymanchem.com.

Overview of Analytical and Mechanistic Applications of Isotopic Labeling

Stable isotope-labeled compounds, including (±)-Methadone-D3, are integral to both analytical quantification and mechanistic investigations in modern science.

Analytical Applications: The predominant analytical application of (±)-Methadone-D3 is as an internal standard in quantitative mass spectrometry-based assays, particularly GC-MS and LC-MS/MS caymanchem.comsigmaaldrich.comcerilliant.comsigmaaldrich.comoup.comoup.comnih.gov. These techniques enable the precise detection and quantification of methadone in biological matrices such as plasma, urine, and exhaled breath oup.comoup.comnih.gov. The method involves spiking samples with a known amount of the labeled internal standard, which co-elutes with the unlabeled analyte. By measuring the ratio of the analyte to the internal standard, researchers accurately determine the analyte's concentration, correcting for variations in sample recovery and instrumental response symeres.commoravek.comnih.gov.

Key analytical parameters, including linearity, accuracy, precision, and the limit of quantification (LLOQ), are rigorously established during method validation. Calibration curves for methadone quantification using methadone-D3 as an internal standard have demonstrated linearity over various ranges, often exceeding an R² value of 0.99 oup.comoup.comoup.comresearchgate.net. Accuracy and precision are typically reported with low coefficients of variation and minimal bias, ensuring reliable results oup.comnih.govresearchgate.net. Specific mass transitions are monitored in MS/MS to identify and quantify compounds, such as the precursor-to-product ion transitions for methadone-D3 (e.g., 313.2 → 268.2) and methadone (e.g., 310.2 → 265.1) oup.comnih.gov.

Mechanistic Applications: Beyond quantification, isotopic labeling with deuterium plays a crucial role in mechanistic studies. The introduction of deuterium can exploit the kinetic isotope effect (KIE), where the rate of a chemical reaction involving a C-D bond is slower than that involving a C-H bond symeres.comnih.govassumption.eduprinceton.edu. This effect can be used to probe reaction mechanisms, understand metabolic pathways, and identify rate-limiting steps in enzymatic processes symeres.combeilstein-journals.orgnih.govacs.org.

In the context of methadone, deuterium labeling aids in understanding its metabolism, which primarily occurs in the liver via N-demethylation to form metabolites like EDDP (2-ethylidene-1,5-dimethyl-3,3-diphenylpyrrolidine) and EMDP scialert.net. Studies using deuterated methadone can track the fate of the drug and its metabolites in vivo, providing insights into drug disposition and potential drug-drug interactions symeres.comnih.gov. For instance, pulse labeling with deuterated methadone has been employed to study the steady-state kinetics of methadone in patients undergoing maintenance therapy, revealing insights into the body's multiple methadone pools nih.gov. The stable nature of the deuterium label ensures it can be traced through complex metabolic transformations without radioactive decay, making it a safe and effective tool for mechanistic investigations moravek.comcernobioscience.commetsol.com.

Data Tables

The analytical utility and research findings associated with this compound are illustrated by the following data tables, summarizing key parameters from various studies.

Table 1: Key Analytical Parameters for Methadone Quantification Using this compound as Internal Standard

| Parameter | Study 1 oup.com | Study 2 oup.com | Study 3 researchgate.net | Study 4 nih.gov |

| Matrix | Plasma, Urine | Whole Blood | Dried Blood Spots (DBS) | Exhaled Breath |

| Analytical Technique | GC-MS | SPE-GC-MS | LC-ESI-MS/MS | LC-MS/MS |

| LLOQ | 15 ng/mL (Methadone), 50 ng/mL (EDDP) | 10 ng/mL (Methadone, EDDP, EMDP) | 0.1 μg/L (Methadone, EDDP, EMDP) | Not specified (sensitive detection) |

| Linearity Range | 15–1,000 ng/mL (Methadone)50–2,000 ng/mL (EDDP) | 0–600 ng/mL (Methadone, EDDP, EMDP) | 0.1–100 μg/L (Methadone, EDDP) | Not specified (accurate quantification) |

| Linearity (R²) | >0.99 | >0.99 (Methadone, EDDP, EMDP) | >0.99 (Methadone, EDDP) | Not specified (accurate quantification) |

| Accuracy | Not specified | Not specified | Not specified | <10% bias |

| Precision (CV) | Not specified | Not specified | Inter-day ≤6.43%, Intra-day ≤2.26% | 1.6-2.0% |

| Recovery | Not specified | >80% (Fraction B) | >97% | 96% (trapped from filter) |

| Internal Standard Conc. | 500 ng/mL (Plasma), 1,000 ng/mL (Urine) | Not specified | Not specified | Not specified (used for quantification) |

Table 2: Key Mass Spectrometry Transitions for Methadone and Metabolites with Deuterated Standards

| Analyte | Deuterated Standard | Precursor Ion (m/z) | Product Ion (m/z) | Reference |

| Methadone | This compound | 313.2 | 268.2 | oup.comnih.gov |

| Methadone | Unlabeled | 310.2 | 265.1 | oup.comnih.gov |

| Methadone | Unlabeled | 310.2 | 140 | oup.com |

| EDDP (Metabolite) | EDDP-D3 | 281.2 | 237.1 | oup.com |

| EDDP (Metabolite) | Unlabeled | 278.2 | 234.1 | oup.comnih.gov |

| EDDP (Metabolite) | Unlabeled | 278.2 | 186 | oup.com |

Note: Some studies may utilize different transitions or alternative deuterated standards (e.g., methadone-D9 nih.gov). The transitions listed are representative examples commonly employed in LC-MS/MS quantification. The mass shift for D3 labeling is typically +3 Da.

Compound List:

this compound

Methadone

EDDP (2-ethylidene-1,5-dimethyl-3,3-diphenylpyrrolidine)

EMDP (2-ethyl-5-methyl-3,3-diphenyl-1-pyrroline)

EDDP-D3

Structure

2D Structure

3D Structure

属性

IUPAC Name |

1,1,1-trideuterio-6-(dimethylamino)-4,4-diphenylheptan-3-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H27NO/c1-5-20(23)21(16-17(2)22(3)4,18-12-8-6-9-13-18)19-14-10-7-11-15-19/h6-15,17H,5,16H2,1-4H3/i1D3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

USSIQXCVUWKGNF-FIBGUPNXSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)C(CC(C)N(C)C)(C1=CC=CC=C1)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])CC(=O)C(CC(C)N(C)C)(C1=CC=CC=C1)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H27NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60662067 | |

| Record name | 6-(Dimethylamino)-4,4-diphenyl(1,1,1-~2~H_3_)heptan-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60662067 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

312.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

60263-63-0 | |

| Record name | 6-(Dimethylamino)-4,4-diphenyl(1,1,1-~2~H_3_)heptan-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60662067 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Isotopic Incorporation of +/ Methadone D3

Strategies for Deuterium (B1214612) Labeling in Complex Organic Molecules

The incorporation of deuterium into complex organic molecules can be achieved through two primary strategies: "synthetic approach" and "exchange approach". The synthetic approach involves utilizing a deuterium-containing starting material in a multi-step synthesis to produce the final deuterated target molecule. This method offers high selectivity in the placement of deuterium atoms.

Alternatively, the exchange approach involves the direct replacement of hydrogen with deuterium on a pre-existing molecule. This can be accomplished using a deuterium source, such as deuterium oxide (D₂O) or deuterium gas (D₂), often in the presence of a catalyst. While potentially less selective, this method can be more efficient for late-stage labeling of complex molecules. The choice of strategy depends on the desired location of the deuterium atoms, the complexity of the target molecule, and the availability of deuterated precursors.

Synthesis of (+/-)-Methadone-D3: Pathways and Precursors

The synthesis of this compound is a prime example of the synthetic approach to deuterium labeling. The established synthesis of methadone involves a key step where a Grignard reagent is utilized. By substituting the standard Grignard reagent with its deuterated counterpart, deuterium atoms can be precisely introduced into the final methadone molecule.

The common pathway for methadone synthesis begins with the reaction of diphenylacetonitrile and 1-dimethylamino-2-chloropropane. This reaction yields an intermediate nitrile compound, 2,2-diphenyl-4-dimethylaminovaleronitrile. This intermediate is then treated with a Grignard reagent, followed by hydrolysis, to produce methadone.

For the synthesis of this compound, a deuterated Grignard reagent, specifically ethyl-d3-magnesium bromide (CH₃CD₂MgBr), is employed. The three deuterium atoms are located on the terminal methyl group of the ethyl moiety. The reaction proceeds as follows:

Formation of the Nitrile Intermediate: Diphenylacetonitrile is reacted with 1-dimethylamino-2-chloropropane in the presence of a strong base to form 2,2-diphenyl-4-dimethylaminovaleronitrile.

Grignard Reaction with Deuterated Reagent: The nitrile intermediate is then reacted with ethyl-d3-magnesium bromide. The deuterated ethyl group adds to the nitrile carbon.

Hydrolysis: The resulting intermediate is hydrolyzed to yield this compound, with the three deuterium atoms incorporated into the ethyl group.

This method ensures the specific placement of the deuterium atoms, resulting in a well-defined isotopically labeled compound.

Interactive Data Table: Key Reactants in the Synthesis of this compound

| Reactant | Role |

| Diphenylacetonitrile | Precursor for the main carbon skeleton |

| 1-dimethylamino-2-chloropropane | Provides the dimethylamino propyl side chain |

| Ethyl-d3-magnesium bromide | Deuterated Grignard reagent for deuterium incorporation |

Methods for Ensuring Isotopic Enrichment and Purity

After the synthesis of this compound, it is crucial to verify its isotopic enrichment and chemical purity. Several analytical techniques are employed for this purpose, with High-Resolution Mass Spectrometry (HR-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy being the most prominent.

High-Resolution Mass Spectrometry (HR-MS): HR-MS is a powerful tool for determining the isotopic composition of a molecule. It can distinguish between molecules with very small mass differences, allowing for the accurate measurement of the percentage of deuterated molecules versus their non-deuterated counterparts. By analyzing the mass-to-charge ratio of the molecular ions, the degree of isotopic enrichment can be precisely calculated. ubc.ca

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy provides detailed information about the structure of a molecule and the location of its atoms. ¹H NMR can be used to confirm the absence of protons at the deuterated positions, while ²H (Deuterium) NMR can directly detect the presence and location of deuterium atoms. This confirms that the deuterium labeling has occurred at the intended site within the molecule. ubc.ca

These methods are essential for quality control, ensuring that the synthesized this compound meets the required standards for its intended use as an internal standard or for metabolic studies.

Interactive Data Table: Analytical Techniques for Purity and Enrichment

| Technique | Purpose | Key Information Provided |

| High-Resolution Mass Spectrometry (HR-MS) | Isotopic Enrichment Analysis | Percentage of deuterated vs. non-deuterated molecules |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural Verification | Confirmation of the location of deuterium atoms |

Production of Related Deuterated Methadone Metabolites

The primary metabolite of methadone is 2-ethylidene-1,5-dimethyl-3,3-diphenylpyrrolidine (B1234617) (EDDP), formed through N-demethylation and subsequent cyclization. A further N-demethylation of EDDP leads to the formation of 2-ethyl-5-methyl-3,3-diphenyl-1-pyrroline (B1242841) (EMDP). The production of deuterated versions of these metabolites, such as EDDP-D3 and EMDP-D3, is crucial for their use as internal standards in the quantification of methadone and its metabolites in biological samples.

Two main approaches are utilized for the production of these deuterated metabolites:

Direct Chemical Synthesis: Similar to the synthesis of the parent drug, deuterated metabolites can be synthesized chemically. For instance, EDDP-D3 can be prepared by the direct hydrogen-deuterium exchange on the non-deuterated EDDP molecule. This is often achieved by treating EDDP with a deuterium source in the presence of a catalyst.

In-vitro Metabolism: An alternative method involves the use of in-vitro systems that mimic the metabolic processes of the body. Human liver microsomes, which contain the necessary cytochrome P450 enzymes, can be incubated with this compound. nih.gov The enzymes will metabolize the deuterated parent drug, leading to the formation of deuterated metabolites like EDDP-D3. These metabolites can then be extracted and purified for use as analytical standards. This biosynthetic approach ensures that the deuterium label is retained in the same position as it would be in a biological system.

The availability of these deuterated metabolites is essential for accurate and reliable monitoring of methadone levels and metabolism in clinical and forensic settings. nih.gov

Advanced Analytical Methodologies for +/ Methadone D3 Quantification and Characterization

Chromatographic Separation Techniques

Chromatography, a cornerstone of analytical chemistry, is extensively utilized for the separation and analysis of (+/-)-Methadone-D3. Both liquid and gas chromatography, often coupled with mass spectrometry, offer robust platforms for its quantification.

Liquid Chromatography (LC)

Liquid chromatography is a powerful technique for the analysis of non-volatile and thermally labile compounds like methadone and its deuterated analogs. It is the most widely used technique for the analysis of methadone, its metabolites, and their deuterated forms. mdpi.comnih.gov

Reversed-phase liquid chromatography (RP-LC) is a common mode of LC used for the separation of methadone and its related compounds. In RP-LC, a nonpolar stationary phase is used with a polar mobile phase. A study detailing the LC/MS analysis of methadone and its metabolites, 2-ethylidene-1,5-dimethyl-3,3-diphenylpyrrolidine (B1234617) (EDDP) and 2-ethyl-5-methyl-3,3-diphenyl-1-pyrroline (B1242841) (EMDP), utilized an Ascentis Express RP-Amide column. sigmaaldrich.com The separation was achieved with a mobile phase consisting of 10 mM ammonium (B1175870) formate (B1220265) in water and acetonitrile (B52724). sigmaaldrich.com This methodology, when coupled with mass spectrometry, provides a highly selective and sensitive tool for the quantification of these compounds.

A liquid chromatography-mass spectrometry (LC-MS/MS) method was developed for quantifying methadone, d9-methadone, EDDP, and d6-EDDP. nih.gov This method employed a Waters Symmetry C18 HPLC column with a gradient elution of acetonitrile and 0.1% formic acid in water. nih.gov

Table 1: Example of RP-LC Method Parameters for Methadone Analysis

| Parameter | Condition |

| Column | Ascentis Express RP-Amide, 10 cm x 2.1 mm I.D., 2.7 µm |

| Mobile Phase | [A] 10 mM ammonium formate in water, pH 3.6; [B] 10 mM ammonium formate in acetonitrile, pH 3.6 (65:35, A:B) |

| Flow Rate | 0.5 mL/min |

| Column Temperature | 35 °C |

| Detector | ESI(+), m/z 100-1000 |

This table is based on data from a study on the LC/MS analysis of methadone and its metabolites. sigmaaldrich.com

Since methadone is a chiral compound, with its enantiomers exhibiting different pharmacological activities, the ability to separate and quantify the individual enantiomers of Methadone-D3 is critical. nih.gov Chiral liquid chromatography is the primary technique for achieving this enantioselective separation. wvu.edu

A liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the chiral analysis of methadone and its major metabolites, EDDP and EMDP, was developed using an alpha-glycoprotein (AGP) stationary phase. nih.gov Optimal separation was achieved with a mobile phase of 20mM acetic acid: isopropanol (B130326) (93:7, pH 7.4) at a flow rate of 0.9 mL/min. nih.gov Another study successfully used an α1-acid glycoprotein (B1211001) chiral stationary phase to achieve enantioselective separation of d- and l-methadone. uq.edu.auresearchgate.net The mobile phase in this case was composed of 85:10:5 % v/v of 20 mM ammonium acetate (B1210297) buffer (pH 7.4), isopropyl alcohol, and acetonitrile, with a flow rate of 0.9 mL/min. uq.edu.au

A sensitive enantioselective liquid chromatographic assay with mass spectrometric detection (LC-MS) was developed for the simultaneous determination of (R)- and (S)-methadone and their primary metabolite in saliva. nih.gov This method utilized an immobilized alpha(1)-acid glycoprotein (AGP) chiral stationary phase and a mobile phase of acetonitrile: ammonium acetate buffer (10mM, pH 7.0) in an 18:82 (v/v) ratio. nih.gov

Table 2: Chiral LC Method for Enantiomeric Separation of Methadone

| Parameter | Condition |

| Stationary Phase | α1-acid glycoprotein (AGP) chiral stationary phase |

| Mobile Phase | 85:10:5 % v/v of 20 mM ammonium acetate buffer (pH 7.4), isopropyl alcohol, and acetonitrile |

| Flow Rate | 0.9 mL/min |

| Temperature | Ambient room temperature (22±2°C) |

| Detection | Triple quadrupole tandem mass spectrometer |

This table is based on data from a study on the quantitative determination of methadone enantiomers. uq.edu.au

Ultra-high performance liquid chromatography (UHPLC) offers significant advantages over conventional HPLC, including higher resolution, increased sensitivity, and faster analysis times. mdpi.com A UHPLC-MS/MS method was developed for the simultaneous quantification of seven opioids, including methadone, in various human tissues. nih.gov This method utilized a Kinetex Biphenyl column and a 7-minute gradient run for separation. nih.gov Another UHPLC-MS/MS technique for monitoring 20 illegal drugs in oral fluid samples has also been described. mdpi.com

A highly sensitive LC-ESI-MS/MS method was developed for the quantification of methadone and its metabolites in dried blood spots, with a total run time of 3.2 minutes. researchgate.netnih.gov The assay demonstrated a lower limit of quantification of 0.1 μg/L for methadone, EDDP, and EMDP. researchgate.netnih.gov

Gas Chromatography (GC)

Gas chromatography, particularly when coupled with mass spectrometry (GC-MS), is another valuable tool for the analysis of methadone and its deuterated internal standards. nih.govmdpi.com It is a well-established technique for the analysis of volatile compounds. nih.gov

Capillary columns in GC offer high resolution and efficiency. A GC-MS method using a capillary column was developed for the analysis of methadone and EDDP in urine and plasma. nih.govmdpi.com The use of a capillary column prevents the loss of vacuum in the mass spectrometer, leading to shorter retention times and analysis. nih.gov One consideration with GC analysis of methadone is the potential for thermal conversion of methadone to EDDP in the injector port, particularly at high temperatures. nih.gov Reducing the injector port temperature can mitigate this issue. nih.gov

A GC-MS method for methadone and EDDP in biological materials involved a liquid-liquid extraction followed by separation on a gas chromatograph and quantitation using a mass selective detector in selected ion monitoring (SIM) mode. nyc.gov

Table 3: GC-MS Temperature Program for Methadone Analysis

| Step | Temperature (°C) | Hold Time (min) | Rate (°C/min) |

| Initial | 150 | 1 | - |

| Ramp 1 | 220 | - | 10 |

| Ramp 2 | 280 | 1 | 30 |

This table is based on data from a study on the GC-MS analysis of methadone and EDDP. mdpi.com

Supercritical Fluid Chromatography (SFC) for Enantioseparation

Supercritical Fluid Chromatography (SFC) has emerged as a powerful technique for chiral separations, offering advantages over traditional high-performance liquid chromatography (HPLC), such as faster analysis times, reduced solvent consumption, and unique selectivity. nih.govforensicresources.org The use of supercritical carbon dioxide as the primary mobile phase, modified with a small percentage of an organic solvent, results in low viscosity and high diffusivity, contributing to efficient and rapid separations. nih.gov

For the enantioseparation of methadone, SFC coupled with a polysaccharide-based chiral stationary phase (CSP) has proven effective. Research has demonstrated that columns such as Chiralpak IH-3 can achieve baseline separation of methadone's R- and S-enantiomers in under four minutes. nih.govnih.gov The chromatographic behavior of this compound is virtually identical to that of non-deuterated methadone, making these methods directly applicable for the separation of its enantiomers.

A typical mobile phase for such a separation consists of supercritical CO2 and a modifier, often methanol (B129727) or ethanol, containing a small amount of an additive like ammonium acetate to improve peak shape and resolution. nih.govresearchgate.net One study successfully employed a mobile phase of CO2 and 30mM ammonium acetate in a methanol/water mixture (98/2, v/v) with a Chiralpak IH-3 column for the rapid enantioseparation of methadone in serum samples. nih.gov The comparison between SFC-MS/MS and LC-MS/MS for methadone enantiomer quantification has shown that while LC methods may offer slightly better resolution, SFC provides superior sensitivity with lower limits of detection (LOD). nih.gov

| Parameter | Condition | Reference |

|---|---|---|

| Chromatography System | Ultra-High Performance Supercritical Fluid Chromatography (UHPSFC) | nih.gov |

| Chiral Stationary Phase | Chiralpak IH-3 | nih.gov |

| Mobile Phase | CO2 and 30mM ammonium acetate in methanol/water (98/2, v/v) | nih.gov |

| Analysis Time | 4 minutes | nih.gov |

Mass Spectrometric Detection Principles and Applications

Mass spectrometry (MS) is the gold standard for the detection and quantification of drugs and their metabolites due to its high sensitivity and specificity. When coupled with a chromatographic separation technique like liquid chromatography (LC) or gas chromatography (GC), it provides a robust platform for analyzing complex biological matrices. This compound is widely used as an internal standard in these assays to ensure accuracy. uci.eduspectroscopyonline.com

Liquid Chromatography-Mass Spectrometry (LC-MS) Techniques

LC-MS, particularly LC-tandem MS (LC-MS/MS), is the most prevalent technique for the quantification of methadone in biological fluids. nih.gov It offers high sensitivity and specificity, allowing for the detection of low concentrations of the analyte.

Electrospray ionization (ESI) is a soft ionization technique that is well-suited for the analysis of polar and thermally labile molecules like methadone. In ESI-MS/MS, ions generated by the ESI source are subjected to multiple stages of mass analysis. This tandem approach significantly enhances selectivity and reduces chemical noise. For the analysis of this compound, the protonated molecule [M+H]⁺ is typically selected as the precursor ion in the first mass analyzer.

High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which allows for the determination of the elemental composition of an analyte with a high degree of confidence. fda.govresearchgate.net This capability is invaluable for distinguishing between compounds with the same nominal mass but different elemental formulas, thereby increasing the specificity of the analysis. researchgate.net

For this compound (C₂₁H₂₄D₃NO), the theoretical exact mass of the protonated molecule [M+H]⁺ is 313.2620 m/z. HRMS instruments, such as Orbitrap or Time-of-Flight (TOF) analyzers, can measure this mass with high accuracy (typically within 5 ppm), confirming the identity of the compound and differentiating it from potential interferences. researchgate.netresearchgate.net A study utilizing ultra-high-performance liquid chromatography combined with HRMS (UHPLC-HRMS) demonstrated the successful quantification of methadone and other opioids in whole blood, showcasing the technique's accuracy, sensitivity, and precision. researchgate.net

Selected Reaction Monitoring (SRM) and its extension, Multiple Reaction Monitoring (MRM), are targeted quantification modes performed on triple quadrupole mass spectrometers. uq.edu.aunih.gov These techniques offer exceptional sensitivity and selectivity by monitoring specific precursor-to-product ion transitions. uq.edu.au For this compound, the precursor ion is the protonated molecule [M+H]⁺ at m/z 313.2. This ion is isolated, fragmented via collision-induced dissociation (CID), and specific product ions are monitored.

A commonly used transition for Methadone-D3 is the fragmentation of the precursor ion at m/z 313.2 to a quantifier product ion at m/z 268.2. fda.gov Additional qualifier ions may also be monitored to increase the confidence of identification. The use of deuterated standards like Methadone-D3 or Methadone-D9 is standard practice in quantitative LC-MS/MS methods to correct for any analytical variability. nih.govnih.gov

| Compound | Precursor Ion (m/z) | Product Ion (m/z) (Quantifier/Qualifier) | Reference |

|---|---|---|---|

| Methadone | 310.2 | 265.1 / 105.0 | |

| This compound | 313.2 | 268.2 / 105.0 | fda.gov |

| Methadone-D9 | 319.0 | 268.0 / 105.0 |

Gas Chromatography-Mass Spectrometry (GC-MS) Techniques

Gas Chromatography-Mass Spectrometry (GC-MS) is another well-established technique for the analysis of methadone. While highly effective, a significant consideration when using GC-MS for methadone analysis is the potential for thermal degradation. Research has shown that methadone can undergo thermal conversion to its metabolite, 2-ethylidene-1,5-dimethyl-3,3-diphenylpyrrolidine (EDDP), in the high-temperature environment of the GC injector port. researchgate.net This artifact can lead to the false detection of EDDP or the inaccurate quantification of both methadone and EDDP. researchgate.net

Studies have demonstrated that reducing the injector port temperature can mitigate this conversion. For instance, lowering the temperature from 260°C to 180°C significantly reduced the amount of EDDP formed from methadone. researchgate.net When using GC-MS, this compound is employed as an internal standard to quantify methadone. uci.edu In electron ionization (EI) mode, methadone characteristically fragments to produce a base peak at m/z 72. For this compound, while the primary fragmentation pathways remain similar, the masses of specific fragments will be shifted depending on the location of the deuterium (B1214612) atoms. Given its common use as an internal standard, its detection is integral to the quantitative method, though alternative techniques like LC-MS are often preferred to avoid the issue of thermal degradation. researchgate.net

Ultra-High Performance Liquid Chromatography-Fourier Transform Mass Spectrometry (UHPLC-FT-MS)

The coupling of ultra-high-performance liquid chromatography (UHPLC) with high-resolution mass spectrometry (HRMS), such as Fourier Transform Mass Spectrometry (FT-MS) systems like the Orbitrap, represents a powerful platform for comprehensive drug analysis. thermofisher.com UHPLC systems utilize columns with smaller particle sizes to achieve superior chromatographic resolution, faster analysis times, and increased sensitivity compared to conventional HPLC. researchgate.netnih.gov

FT-MS provides exceptionally high resolving power and mass accuracy, enabling the determination of an ion's elemental composition. nih.gov This capability is invaluable for distinguishing between isobaric interferences—compounds that have the same nominal mass but different elemental formulas—which is a common challenge in complex matrices. thermofisher.com For this compound, UHPLC-FT-MS allows for its confident identification and quantification based on its accurate mass, retention time, and isotopic pattern, even at trace levels. Furthermore, the high-resolution data acquired can be subjected to retrospective analysis, allowing for the screening of previously collected data for new compounds of interest without the need for sample re-injection. thermofisher.com

Mass Spectral Fragmentation Pathway Analysis of this compound and its Deuterated Metabolites

Understanding the fragmentation pathways of this compound and its metabolites is essential for developing robust and selective tandem mass spectrometry (MS/MS) methods. In MS/MS, a precursor ion is selected, fragmented, and the resulting product ions are detected. This process significantly enhances specificity.

For this compound, the protonated molecule [M+H]+ has an m/z of 313. A primary and highly characteristic fragmentation pathway involves the neutral loss of the deuterated dimethylamine (B145610) group [-N(CH3)(CD3)]. This results in a major product ion at m/z 268. figshare.comoup.com This transition (m/z 313 → 268) is commonly used as the primary quantifier in multiple reaction monitoring (MRM) assays due to its high specificity and abundance.

The primary metabolite of methadone is 2-ethylidene-1,5-dimethyl-3,3-diphenylpyrrolidine (EDDP). The deuterated internal standard for this metabolite, EDDP-d3, is also used in quantitative methods. The fragmentation of EDDP-d3 (precursor ion m/z 281) has been shown to produce a characteristic product ion at m/z 234. This transition allows for the simultaneous and accurate quantification of the metabolite alongside the parent drug.

| Compound | Precursor Ion [M+H]+ (m/z) | Primary Product Ion (m/z) | Neutral Loss |

| This compound | 313 | 268 | •N(CH3)(CD3)H |

| EDDP-d3 | 281 | 234 | C2H5N |

Sample Preparation Techniques for Complex Matrices

The accurate analysis of this compound in biological samples such as urine, blood, or hair necessitates an effective sample preparation step to remove matrix interferences and concentrate the analyte.

Solid-phase extraction (SPE) is a widely used and highly effective technique for sample clean-up and pre-concentration prior to chromatographic analysis. The method involves passing a liquid sample through a solid sorbent material, which retains the analyte. Interfering components are washed away, and the purified analyte is then eluted with a small volume of solvent.

For a basic compound like methadone, mixed-mode SPE cartridges are particularly effective. These cartridges contain a sorbent that exhibits both non-polar (e.g., C8) and ion-exchange functionalities. A common choice is a mixed-mode sorbent with a strong cation exchanger. This allows for a dual retention mechanism: a reversed-phase interaction and an ionic interaction. This combination provides for a highly selective extraction and a very clean final eluate, which is beneficial for sensitive MS detection. The use of SPE has been shown to lead to higher and more reproducible recovery rates compared to traditional liquid-liquid extraction methods.

Liquid-Liquid Extraction (LLE) Optimization

Liquid-Liquid Extraction (LLE) is a foundational technique for the isolation of this compound from biological samples. The optimization of LLE protocols is critical to ensure high recovery and sample purity. Key parameters that are manipulated to enhance extraction efficiency include the choice of organic solvent, the pH of the aqueous phase, and the ionic strength of the sample matrix.

For compounds structurally similar to methadone, the pH of the aqueous sample is a crucial factor. The extraction efficiency of alkaline drugs is generally optimized at an alkaline pH. For instance, studies on methadone have shown that the best extraction results are achieved at a pH of 10, as the drug is in its molecular, less water-soluble form at this pH. nih.gov This principle is directly applicable to the extraction of this compound.

The selection of an appropriate organic solvent is another cornerstone of LLE optimization. The ideal solvent should have a high affinity for this compound while being immiscible with the aqueous sample matrix. Commonly used solvents in the extraction of analogous compounds include n-hexane, ethyl acetate, and various mixtures thereof. For example, a mixture of hexane (B92381) and 2-propanol (97:3, v/v) has been effectively used for methadone extraction. researchgate.net The optimization process often involves testing a panel of solvents to identify the one that provides the highest recovery of this compound.

Furthermore, the addition of salt, a process known as "salting out," can be employed to increase the extraction efficiency. By increasing the ionic strength of the aqueous phase, the solubility of this compound in it is reduced, thereby promoting its transfer into the organic phase. chromatographyonline.comelementlabsolutions.com The ratio of the organic solvent to the aqueous sample is another parameter that is fine-tuned to maximize recovery. chromatographyonline.comelementlabsolutions.com

A summary of key LLE optimization parameters is presented in the interactive table below.

| Parameter | Optimized Condition | Rationale |

| pH | 10 | Maximizes the molecular form of the analyte, enhancing its hydrophobicity. nih.gov |

| Solvent | Hexane/2-propanol | Provides high affinity for the analyte and good phase separation. researchgate.net |

| Ionic Strength | Increased with salt | Decreases the analyte's solubility in the aqueous phase. chromatographyonline.comelementlabsolutions.com |

Solid-Phase Microextraction (SPME) Applications

Solid-Phase Microextraction (SPME) is a solvent-free, rapid, and sensitive sample preparation technique that has found applications in the analysis of this compound, particularly when it is used as an internal standard in the determination of methadone. nih.gov The technique involves the use of a fused silica (B1680970) fiber coated with a stationary phase. This fiber is exposed to the sample, and the analyte partitions between the sample matrix and the fiber coating.

A common fiber coating used for the extraction of methadone and its deuterated analogs is 100-micron polydimethylsiloxane (B3030410) (PDMS). nih.govresearchgate.net The optimization of SPME involves several factors, including the choice of fiber coating, extraction time, and the pH and salt content of the sample solution. researchgate.net For instance, in the analysis of methadone in hair samples, a 100-micron PDMS fiber was submerged for 30 minutes in a diluted solution of the hydrolyzed hair sample containing methadone-d3 as an internal standard. nih.govresearchgate.net

The conditions for desorption of the analyte from the SPME fiber into the analytical instrument, typically a gas chromatograph, are also optimized. This usually involves exposing the fiber to a high temperature in the injection port of the chromatograph. The simplicity and minimal sample volume requirements make SPME an attractive option for the analysis of this compound in various biological matrices. nih.govresearchgate.net

Protein Precipitation Strategies

For the analysis of this compound in biological fluids such as plasma or serum, the removal of proteins is a critical step to prevent interference and protect the analytical instrumentation. Protein precipitation is a widely used strategy for this purpose. sigmaaldrich.com This technique involves the addition of a precipitating agent to the sample, which causes the proteins to denature and aggregate, allowing for their separation by centrifugation. thermofisher.com

A common and effective protein precipitant is acetonitrile. sigmaaldrich.com Typically, a volume of cold acetonitrile is added to the sample, followed by vortexing and incubation at a low temperature to facilitate protein precipitation. thermofisher.com The ratio of the precipitant to the sample is a key parameter to be optimized to ensure complete protein removal while minimizing the loss of the analyte. Other organic solvents like methanol or acids such as trichloroacetic acid can also be used. mdpi.com

The choice of the precipitating agent can be influenced by the downstream analytical technique. For instance, when using liquid chromatography-mass spectrometry (LC-MS), it is crucial to select a precipitant that does not cause significant ion suppression. The supernatant, which contains this compound, is then carefully collected for analysis.

Method Validation and Performance Assessment

The validation of analytical methods is essential to ensure the reliability and accuracy of the quantification of this compound. The validation process encompasses the evaluation of several performance characteristics as outlined in the following subsections.

Evaluation of Linearity and Calibration Curve Establishment

Linearity is the ability of an analytical method to produce results that are directly proportional to the concentration of the analyte in the sample. To establish linearity, a series of calibration standards of this compound at different concentrations are prepared and analyzed. The response of the analytical instrument is then plotted against the concentration of the analyte to construct a calibration curve.

For methods involving the use of this compound as an internal standard for methadone quantification, linearity has been demonstrated over various concentration ranges. For example, in the analysis of methadone in hair, linearity was established in the range of 1.0-50 ng/mg with a correlation coefficient (r) greater than 0.99. nih.govresearchgate.net In another study involving the analysis of methadone in saliva, the calibration curve was linear in the concentration range of 150 ng/mL to 10 µg/mL with a coefficient of determination (R²) of over 0.9995. nih.gov A linear relationship is typically accepted when the correlation coefficient is close to 1. rsc.org

Determination of Limits of Detection (LOD) and Quantification (LOQ)

The Limit of Detection (LOD) is the lowest concentration of an analyte that can be reliably detected by the analytical method, while the Limit of Quantification (LOQ) is the lowest concentration that can be measured with acceptable precision and accuracy. loesungsfabrik.de These parameters are crucial for determining the sensitivity of the method.

The LOD and LOQ can be determined using several approaches, including the signal-to-noise ratio, where a ratio of 3:1 is generally accepted for the LOD and 10:1 for the LOQ. loesungsfabrik.dejuniperpublishers.com Another method involves calculating the LOD and LOQ based on the standard deviation of the response and the slope of the calibration curve. sepscience.com

In a study on methadone analysis in saliva where this compound would be used as an internal standard, the LOD and LOQ were found to be 50 ng/mL and 150 ng/mL, respectively. nih.gov For the analysis of methadone in postmortem vitreous humor, a low LOD of 3 µg/L was achieved. researchgate.net

Assessment of Intra-day and Inter-day Precision

Precision refers to the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. It is usually expressed as the relative standard deviation (RSD). Intra-day precision (or repeatability) is assessed by analyzing replicate samples on the same day, while inter-day precision (or intermediate precision) is determined by analyzing replicate samples on different days. rsc.orgresearchgate.net

For the analysis of methadone using methods that employ this compound as an internal standard, the precision has been found to be within acceptable limits. In one study, the inter-assay RSD for methadone was less than 13.30%. nih.govresearchgate.net Another study reported intra- and inter-day precision for methadone in saliva to be between 5.2% and 11.3%. nih.gov For a method analyzing methadone in an oral solution, the intra-assay precision was 0.53% and the inter-assay precision was 1.95%. bmj.com

The table below summarizes the precision data from a representative study.

| Precision Type | Analyte Concentration | Relative Standard Deviation (%) |

| Intra-day | Low QC | 7.8 |

| Medium QC | 6.1 | |

| High QC | 5.2 | |

| Inter-day | Low QC | 11.3 |

| Medium QC | 9.5 | |

| High QC | 8.7 |

Quantification of Analytical Accuracy and Recovery Efficiency

Analytical accuracy and recovery are paramount in quantitative bioanalysis, ensuring that the measured concentration of an analyte reflects its true concentration in the sample. For methods employing this compound as an internal standard, the accuracy of the assay is determined by analyzing quality control (QC) samples at various concentration levels against a calibration curve. The accuracy is typically expressed as the percentage of the measured concentration relative to the nominal (spiked) concentration.

Recovery efficiency evaluates the effectiveness of the sample extraction process. It is determined by comparing the analytical response of an analyte from an extracted sample to the response of a pure standard solution of the same concentration. While this compound is primarily used to correct for variability in the recovery of methadone, its own recovery is also assessed during method validation to ensure the extraction process is consistent and efficient. Studies validating liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods for methadone report high and consistent recovery rates. For instance, mean recovery for methadone in plasma has been documented to be between 94-105% and in urine between 93-105%. lew.ro The precision of these methods, a measure of random error, is typically required to be within 15% (coefficient of variation, %CV), except at the lower limit of quantification (LLOQ), where up to 20% is often acceptable. lew.ro

Table 1: Representative Analytical Accuracy and Recovery for Methadone Assays Using Deuterated Internal Standards

| Matrix | Analyte | Concentration Level | Mean Accuracy (% Target) | Mean Recovery (%) |

|---|---|---|---|---|

| Human Plasma | Methadone | Low QC | 95 - 109% | 94 - 105% |

| Human Plasma | Methadone | Medium QC | 94 - 107% | 94 - 105% |

| Human Plasma | Methadone | High QC | 96 - 105% | 94 - 105% |

| Human Urine | Methadone | LLOQ | 93 - 105% | 93 - 105% |

| Human Urine | Methadone | High QC | 95 - 104% | 93 - 105% |

Note: This table presents typical data from validated methods for methadone where this compound or similar deuterated standards are used to ensure accuracy and correct for recovery.

Investigation of Matrix Effects and Ion Suppression/Enhancement

When analyzing biological samples such as plasma, urine, or tissue homogenates with LC-MS/MS, co-eluting endogenous or exogenous compounds can interfere with the ionization of the target analyte, a phenomenon known as the matrix effect. clearsynth.com This can lead to either ion suppression (decreased signal) or ion enhancement (increased signal), compromising the accuracy and reproducibility of the results. clearsynth.com

The use of a stable isotope-labeled internal standard (SIL-IS), such as this compound, is the most effective strategy to compensate for matrix effects. researchgate.net Because this compound is chemically identical to methadone and differs only in isotopic composition, it co-elutes chromatographically and experiences nearly identical ionization suppression or enhancement. clearsynth.comresearchgate.net By calculating the ratio of the analyte signal to the internal standard signal, the variability introduced by the matrix effect is normalized, leading to more accurate quantification. researchgate.net

Matrix effects are quantitatively assessed during method validation by comparing the response of an analyte in an extracted blank matrix (post-extraction spike) to its response in a pure solvent. The matrix factor (MF) is calculated, and a value less than 1 indicates ion suppression, while a value greater than 1 indicates enhancement. The internal standard-normalized MF is expected to be close to 1, demonstrating effective compensation.

Table 2: Assessment of Matrix Effects in Bioanalytical Methods

| Analyte | Internal Standard | Matrix | Matrix Effect Observed | Compensation Strategy |

|---|---|---|---|---|

| Methadone | This compound | Human Plasma | Potential for Ion Suppression | Co-eluting SIL-IS normalizes signal response |

| Methadone | This compound | Human Urine | Potential for Ion Suppression | Co-eluting SIL-IS normalizes signal response |

| Methadone | This compound | Brain Tissue | Potential for Ion Suppression | Co-eluting SIL-IS normalizes signal response |

This table illustrates the role of this compound in mitigating matrix effects across various biological samples.

Stability Studies for Analytical Solutions and Processed Samples

Stability studies are crucial to ensure that the concentration of the analyte and internal standard does not change from the time of sample collection to the final analysis. These studies evaluate the integrity of the compounds under various storage and processing conditions.

Long-term stability assessments determine the appropriate storage conditions for study samples. For methadone and its deuterated standards, this typically involves storing spiked matrix samples at low temperatures (e.g., -20°C or -70°C) for extended periods. Certified reference material solutions of this compound in methanol are reported to be stable for at least two years when stored at -20°C. caymanchem.com Studies on methadone hydrochloride in saline solutions have demonstrated chemical stability for at least 180 days at both refrigerated (5°C) and room temperature (25°C) conditions. nih.gov

Short-term stability evaluates the analyte's integrity under conditions encountered during sample handling, such as sitting at room temperature before processing. Methadone has been shown to be stable in biological matrices for at least 4 to 24 hours at room temperature. lew.roresearchgate.net

Biological samples are often subjected to multiple freeze-thaw cycles between storage and analysis. Therefore, freeze-thaw stability must be assessed. Validation protocols typically involve analyzing QC samples that have undergone at least three freeze-thaw cycles. Studies have demonstrated that both methadone and its metabolites are stable in plasma after three freeze-thaw cycles, with no statistically significant changes in concentration observed. researchgate.netresearchgate.net This stability is critical for ensuring sample integrity in clinical and research settings where samples may be accessed multiple times.

Post-preparative, or autosampler, stability is evaluated to ensure that extracted samples remain stable while waiting for injection into the analytical instrument. This is particularly important for large batches of samples that may sit in the autosampler for many hours. Validation experiments have shown that processed samples containing methadone are stable in the autosampler for at least 24 hours at both 15°C and 25°C. lew.rouop.edu.jo

Table 3: Summary of Stability Data for Methadone and its Deuterated Standards

| Stability Type | Condition | Matrix/Solvent | Duration | Finding |

|---|---|---|---|---|

| Long-Term | -20°C | Methanol Solution | ≥ 2 years | This compound is stable. caymanchem.com |

| Long-Term | 5°C and 25°C | Saline Solution | 180 days | Methadone HCl is stable. nih.gov |

| Short-Term | Room Temperature | Plasma / Urine | 4 - 24 hours | Methadone is stable prior to processing. lew.roresearchgate.net |

| Freeze-Thaw | 3 Cycles (-20°C to RT) | Plasma | 3 Cycles | Methadone shows no significant degradation. researchgate.netresearchgate.net |

Applications of +/ Methadone D3 in Preclinical and in Vitro Research

In Vitro Drug Metabolism Studies

Investigation of Metabolic Pathways and Metabolite Identification Using Deuterated Analogs

Deuterated methadone analogs, such as (+/-)-Methadone-D3, are synthesized to facilitate the detailed study of methadone's metabolic fate. These labeled compounds are crucial for identifying metabolic pathways and characterizing metabolites, often employing techniques like gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) ubc.caacs.org. The deuterium (B1214612) label's stability under various incubation conditions ensures that it remains associated with the parent molecule throughout metabolic transformations, allowing for accurate tracing ubc.ca. By using deuterated methadone and its corresponding deuterated metabolites, researchers can develop sensitive and selective analytical methods essential for pharmacokinetic and disposition studies, providing a more profound understanding of how the body processes methadone ubc.ca. The primary metabolic pathway for methadone involves N-demethylation, leading to the formation of 2-ethylidene-1,5-dimethyl-3,3-diphenylpyrrolidine (B1234617) (EDDP) psu.edu. The use of deuterated analogs aids in distinguishing between endogenous compounds and drug-related metabolites, thereby enhancing the accuracy of metabolite identification ubc.ca.

Enzyme Kinetics and Cytochrome P450 (CYP) Isoform Involvement Studies (e.g., CYP2B6)

Methadone metabolism is predominantly carried out by hepatic cytochrome P450 (CYP) enzymes, with CYP2B6 identified as the principal enzyme responsible for its N-demethylation, clearance, and elimination researchgate.netoup.comnih.govresearchgate.net. Other CYPs, including CYP3A4, CYP2D6, and CYP2C19, also play roles, albeit to a lesser extent psu.eduresearchgate.netresearchgate.netnih.govresearchgate.netnih.gov. This compound and other deuterated analogs are instrumental in kinetic studies to determine the involvement and relative contribution of these CYP isoforms. Research utilizing recombinant CYP isoforms has elucidated the stereoselective nature of methadone metabolism, particularly by CYP2B6, which preferentially metabolizes the S-enantiomer psu.eduresearchgate.netresearchgate.netresearchgate.net. Studies have evaluated the kinetic parameters (Km and Vmax) for methadone N-demethylation by various CYP isoforms, often comparing the metabolism of the parent drug with its deuterated counterparts nih.gov. These investigations reveal differences in metabolic rates and affinities, providing mechanistic insights into enzyme-substrate interactions and stereoselectivity psu.eduresearchgate.netresearchgate.net.

Table 1: In Vitro Enzyme Kinetics of Methadone and d9-Methadone Metabolism

| Enzyme System / Substrate | Metabolite | Apparent Km (µM) | Apparent Vmax (µmol/min/mg protein) |

| Mouse Liver Microsomes (MLM) | |||

| Methadone | EDDP | 26.1 ± 3.1 | 0.86 ± 0.04 |

| d9-Methadone | d6-EDDP | 9.9 ± 1.4 | 0.34 ± 0.02 |

| Human Liver Microsomes (HLM) | |||

| Methadone | EDDP | 43.3 ± 7.1 | 0.54 ± 0.03 |

| d9-Methadone | d6-EDDP | 15.1 ± 2.6 | 0.20 ± 0.02 |

Data adapted from nih.gov. Values represent mean ± standard deviation.

Metabolic Stability Assays in Subcellular Fractions (e.g., liver microsomes)

Subcellular fractions, particularly liver microsomes, are widely used in vitro systems to assess a drug's metabolic stability and intrinsic clearance tandfonline.comojp.govoup.com. This compound is employed in these assays to determine how readily methadone is metabolized by hepatic enzymes. By incubating methadone-D3 with liver microsomes and quantifying its disappearance over time, researchers can calculate metabolic stability parameters. Studies have used deuterated methadone (e.g., d9-methadone) in incubations with mouse and human liver microsomes to evaluate its metabolic fate, specifically the N-demethylation to EDDP nih.gov. The kinetic parameters derived from these studies, such as Km and Vmax, provide quantitative data on the rate and affinity of methadone metabolism by specific enzyme systems nih.gov. The stability of the deuterium label under these incubation conditions is crucial for the reliability of these assays ubc.ca.

In Vitro Drug-Drug Interaction Studies (e.g., enzyme inhibition/induction)

The susceptibility of methadone to drug-drug interactions (DDIs) mediated by CYP enzymes makes this compound a valuable tool in DDI studies. By using deuterated methadone, researchers can investigate how co-administered drugs affect methadone's metabolism and disposition. Studies have shown that CYP2B6 plays a more dominant role than CYP3A4 in methadone disposition, and interactions with CYP2B6 inducers can reduce methadone exposure researchgate.netresearchgate.netnih.gov. For instance, changes in the plasma R/S methadone ratios following pretreatment with inducers like rifampin (which affects both CYP2B6 and CYP3A4) can be accurately predicted by CYP2B6-catalyzed metabolism, highlighting the importance of this isoform psu.eduresearchgate.netnih.gov. Furthermore, investigations into enantiomeric interactions during racemate metabolism have revealed that methadone enantiomers can mutually inhibit each other's metabolism, with S-methadone being a more potent inhibitor of R-methadone N-demethylation by CYP2B6 psu.eduresearchgate.net. This compound aids in quantifying these inhibition and induction effects by serving as a stable internal standard in LC-MS/MS assays used to measure methadone concentrations in the presence of potential interacting agents nih.govnih.gov.

Mechanistic Research Utilizing Deuterium Labeling

Deuterium labeling offers unique advantages for mechanistic research by allowing scientists to probe the subtle effects of isotopic substitution on molecular behavior and biological processes.

Isotope Effect Studies on Biotransformation Processes

The kinetic isotope effect (KIE) is a fundamental concept where the rate of a chemical reaction involving a heavier isotope (deuterium) is different from that involving a lighter isotope (protium). In drug metabolism, replacing hydrogen with deuterium at a site of enzymatic cleavage can lead to a primary kinetic isotope effect, potentially slowing down the biotransformation rate and altering pharmacokinetic profiles researchgate.netacs.org. Studies using deuterated methadone analogs have demonstrated that deuteration can enhance metabolic stability, potentially leading to improved pharmacokinetic properties such as increased exposure (AUC, Cmax) and reduced clearance researchgate.netresearchgate.netcolab.ws. For example, in vitro studies have shown that deuterated analogs exhibit lower intrinsic clearance (CLint) values compared to their non-deuterated counterparts, indicating a measurable isotope effect researchgate.netresearchgate.netcolab.ws. Preclinical observations with deuterated methadone have also indicated potential benefits in terms of reduced brain penetration and improved safety profiles, as suggested by a higher LD50 value for deuterated analogs compared to the parent drug nih.gov. The deuterium label itself is generally stable under various metabolic conditions, ensuring its utility in these studies ubc.ca.

Tracing Molecular Fate in Biological Systems

This compound is extensively utilized in tracing the molecular fate of methadone within biological systems. Its role as a stable internal standard in quantitative mass spectrometry-based assays (GC-MS, LC-MS/MS) is paramount for accurately measuring methadone and its metabolites in complex biological matrices such as plasma, urine, and tissue homogenates ubc.canih.govnih.govacs.org. This precise quantification is essential for pharmacokinetic studies, allowing researchers to track drug absorption, distribution, metabolism, and excretion (ADME) profiles. The stability of the deuterium label in various biological compartments, including bile, confirms its suitability for tracing metabolic pathways and understanding drug disposition without interference from biological processes ubc.ca. By enabling sensitive and selective detection, this compound facilitates the comprehensive elucidation of methadone's journey through the body, from administration to elimination.

Compound List:

this compound

Methadone

2-ethylidene-1,5-dimethyl-3,3-diphenylpyrrolidine (EDDP)

d9-Methadone

d6-EDDP

R-Methadone

S-Methadone

CYP2B6

CYP2D6

CYP3A4

CYP2C19

Rilpivirine

Esmethadone

Troleandomycin

Rifampin

Quality Assurance and Reference Material Science of +/ Methadone D3

Certification as a Certified Reference Material (CRM)

(+/-)-Methadone-D3 is available as a Certified Reference Material (CRM), a designation that signifies it has been manufactured and tested to meet the stringent requirements of international standards. caymanchem.com As a CRM, it is used as a quantitative analytical reference standard. caymanchem.com This certification provides laboratories with a high degree of confidence in the material's identity, purity, and concentration. The certificate of analysis accompanying a CRM provides the certified property values, associated uncertainties, and a statement of metrological traceability. caymanchem.com

This certified status makes this compound suitable for a range of applications, including:

Forensic analysis cerilliant.com

Urine drug testing cerilliant.com

Pain prescription monitoring cerilliant.com

Clinical toxicology cerilliant.com

Adherence to ISO/IEC 17025 and ISO 17034 Standards

The production and certification of this compound CRMs are governed by two key international standards: ISO/IEC 17025 and ISO 17034. caymanchem.com

ISO/IEC 17025 (General requirements for the competence of testing and calibration laboratories): This standard ensures that the laboratories performing the analytical testing for the certification of the reference material are competent to do so. lgcstandards.com Adherence to this standard guarantees that the characterization of the material is performed using validated methods and calibrated equipment. lgcstandards.com

ISO 17034 (General requirements for the competence of reference material producers): This standard outlines the requirements for the production of reference materials, including planning, control, production, and assignment of property values. ansi.org Accreditation to ISO 17034 demonstrates that the producer operates a quality management system and is technically competent to produce reliable and stable reference materials. accustandard.comsigmaaldrich.com

The combined adherence to these standards ensures the quality and reliability of this compound as a CRM. lgcstandards.com

Metrological Traceability of Certified Values

A fundamental characteristic of a CRM is the metrological traceability of its certified values. This means that the certified concentration of a this compound solution can be related to a national or international standard through an unbroken chain of comparisons, all having stated uncertainties.

The certificate of analysis for a this compound CRM will include a statement of metrological traceability for the certified values. caymanchem.com This is often achieved by using calibrated analytical balances for gravimetric preparation, with the balances themselves being calibrated annually by an ISO/IEC 17025 accredited service using certified traceable weights. lgcstandards.com This rigorous process ensures that the assigned value of the CRM is accurate and comparable across different laboratories and over time.

Role in Inter-Laboratory Comparison and Proficiency Testing

This compound plays a vital role in external quality assessment schemes, such as inter-laboratory comparisons and proficiency testing (PT). These programs are essential for laboratories to monitor their performance and ensure the accuracy of their results.

In a typical PT scheme for methadone analysis, a laboratory would receive a sample with an unknown concentration of methadone. The laboratory would then use its routine analytical method, which often involves the use of this compound as an internal standard, to quantify the methadone in the PT sample. The reported result is then compared to the results of other participating laboratories and a reference value. Successful participation in PT schemes provides objective evidence of a laboratory's competence.

The use of a well-characterized and stable internal standard like this compound is crucial for achieving accurate results in these comparisons, as it corrects for variations in sample preparation and instrument response.

Development of Quality Control Materials

Beyond its use as a certified reference material for calibration, this compound is also instrumental in the development of in-house quality control (QC) materials. nih.gov Analytical laboratories often prepare their own QC samples to monitor the performance of their assays on a daily basis.

These QC materials are typically prepared by spiking a relevant biological matrix (e.g., urine, blood) with a known amount of methadone and the internal standard, this compound. nih.gov By analyzing these QC samples alongside patient or case samples, the laboratory can verify that the analytical system is performing within acceptable limits. The stability and known purity of this compound are critical for the reliability of these in-house QC materials.

Future Directions and Emerging Research Avenues for +/ Methadone D3

Development of Novel Microextraction and Automation Techniques

The ongoing pursuit of more efficient, sensitive, and high-throughput analytical methods necessitates advancements in sample preparation techniques. Microextraction methods, which utilize minimal sample volumes and solvents, are at the forefront of this development. (+/-)-Methadone-D3 is integral to the validation and application of these novel techniques for methadone analysis.

Solid-phase microextraction (SPME) and its variations, such as headspace SPME (HS-SPME), have been successfully applied to matrices like hair researchgate.netnih.govresearchgate.net. Microextraction by packed sorbent (MEPS) has also emerged as an effective technique for hair sample preparation researchgate.net. More recently, thin-film microextraction (TFME) and biocompatible SPME (BioSPME) are being explored for biological fluids like urine and oral fluid, offering improved sample handling and reduced solvent consumption mdpi.comchromatographytoday.com. The use of this compound as an internal standard in these microextraction protocols is crucial for accurate quantification, compensating for any variability in the extraction process researchgate.netnih.govresearchgate.netmdpi.comchromatographytoday.com.

Automation is another key area of development. Automated liquid chromatography-mass spectrometry (LC-MS/MS) systems, often incorporating online extraction or column-switching configurations, are being developed to streamline the analysis of methadone and its enantiomers researchgate.net. The integration of dried blood spot (DBS) technology with automated sample processing and LC-MS/MS analysis further enhances throughput and simplifies sample collection and storage, with this compound being essential for the robust quantification in these automated workflows journalofappliedbioanalysis.com. These advancements aim to reduce analysis time, minimize human error, and increase the number of samples processed, making them highly valuable in clinical and forensic settings.

Applications in Advanced Forensic and Bioanalytical Research Methodologies (e.g., non-traditional matrices for analytical method development)

The utility of this compound extends significantly into advanced forensic and bioanalytical research, particularly with the growing interest in non-traditional biological matrices. These matrices offer distinct advantages, such as providing a history of drug exposure (hair), being less invasive (saliva, oral fluid, exhaled breath condensate), or simplifying collection and transport (dried blood spots).

Research has demonstrated the successful application of this compound as an internal standard in the analysis of methadone and its metabolites in:

Hair: For assessing long-term drug use patterns researchgate.netnih.govresearchgate.netoup.comuniroma1.it.

Saliva and Oral Fluid: For less invasive drug testing and monitoring nih.govoup.comnih.govresearchgate.netuq.edu.au. Studies have developed methods using dried saliva spots (DSS) coupled with GC-MS/MS nih.govresearchgate.net.

Dried Blood Spots (DBS): Facilitating easier sample collection, storage, and shipment, particularly for pediatric pharmacokinetic studies journalofappliedbioanalysis.comresearchgate.net.

Exhaled Breath Condensate: As a potentially complementary matrix for drug monitoring oup.com.

Sweat: For transdermal drug monitoring nih.gov.

Forensic Matrices: Including vitreous humor, skeletal tissue, and even biological samples from cadaveric larvae, which are critical in post-mortem investigations when conventional matrices are compromised mdpi.comunimc.itnih.govresearchgate.net.

Furthermore, this compound is indispensable for the stereoselective determination of methadone enantiomers, which can exhibit different pharmacological activities. Accurate quantification of individual enantiomers in plasma and saliva relies heavily on the use of enantiomerically pure or racemic deuterated standards like this compound to correct for matrix effects and instrument response nih.govuq.edu.auresearchgate.net. The validation of methods for these diverse matrices consistently involves this compound to ensure reliability and comparability of results across different analytical platforms.

Table 1: Representative Method Validation Parameters for Methadone Analysis Using this compound as Internal Standard

| Matrix | Analytical Technique | LOD/LOQ (Units) | Linearity Range (Analyte) | Recovery (%) | Precision (CV%) | Reference |

| Saliva | LC-MS | LOD: 5 ng/ml (Met), 0.5 ng/ml (EDDP) | 5.0-600.0 ng/ml (Met), 0.5-15.0 ng/ml (EDDP) | N/A | < 4.0% | nih.gov |

| Hair | SPME-GC-MS | LOD: 0.03 ng/mg (Met) | 1.0-50 ng/mg | ~100% | < 13.3% | researchgate.netnih.gov |

| Plasma | GC-MS | LOQ: 15 ng/mL (Met), 5 ng/mL (EDDP) | 15-1000 ng/mL | N/A | N/A | oup.com |

| Urine | GC-MS | LOQ: 15 ng/mL (Met), 2 ng/mL (EDDP) | 15-1000 ng/mL | N/A | N/A | oup.com |

| Exhaled Breath | LC-MS/MS | N/A | N/A | 104% | 6.2% | oup.com |

| Dried Blood Spots | LC-ESI-MS/MS | LOQ: 0.1 μg/L | 0.1-100 μg/L | N/A | < 15% | researchgate.net |

| Oral Fluid (DSS) | GC-MS/MS | LOD: 5 ng/mL, LOQ: 10 ng/mL | 10-250 ng/mL | 45-74% | < 15% | nih.govresearchgate.net |

| Hair | HS-SPME-GC-MS | LOD: 0.03 ng/mg (Met) | 0.1-3 ng/mg (Met) | N/A | 9.2% (Met) | researchgate.net |

| Serum | LC-MS/MS | LOQ: 25 µg/L | 25-500 µg/L | N/A | N/A | nih.gov |

Note: N/A indicates data not explicitly reported or applicable in the cited source for the specific parameter.

Expansion into Environmental Analytical Chemistry Methodologies

The presence of pharmaceuticals in the environment, including methadone, is an increasing concern, necessitating robust analytical methods for monitoring. Methadone, a widely prescribed medication, can enter water bodies through wastewater effluent and improper disposal. This compound serves as a vital internal standard in the development and validation of sensitive analytical techniques, primarily LC-MS/MS, for detecting and quantifying methadone in complex environmental matrices such as wastewater and surface water eeer.orgcuny.eduoup.comnih.gov.

Studies have successfully employed LC-MS/MS methods, utilizing deuterated internal standards like this compound, to target a broad range of compounds, including methadone, in wastewater eeer.orgcuny.edu. These methods are crucial for understanding drug consumption patterns at a community level and assessing the environmental impact of pharmaceutical residues nih.gov. The sensitivity and specificity required for environmental monitoring, often dealing with trace concentrations in complex matrices, are significantly enhanced by the use of stable isotope-labeled internal standards, ensuring the reliability of the analytical data obtained.

Integration with Computational Chemistry for Predictive Analytical Method Development

The field of analytical chemistry is increasingly leveraging computational tools to accelerate method development and optimization. While direct applications of computational chemistry for predicting analytical methods specifically for this compound are still emerging, the integration of these tools holds significant promise. Computational approaches, such as Quantitative Structure-Property Relationships (QSPR) and predictive modeling, can be employed to forecast optimal chromatographic separation parameters (e.g., mobile phase composition, stationary phase selection) or mass spectrometry ionization conditions for methadone and its deuterated analogues.

Furthermore, in silico tools are being developed for predicting drug metabolism springermedizin.de, which, by extension, could inform the development of analytical methods for metabolites. Chemometric approaches and multivariate calibration models are already being utilized in analytical techniques like Surface Plasmon Resonance (SPR) ajchem-a.com. For this compound, computational chemistry could potentially aid in designing more efficient extraction phases or predicting potential interferences in complex matrices, thereby streamlining the analytical workflow and reducing the empirical optimization required. This interdisciplinary approach is poised to enhance the speed and efficiency of developing robust analytical methodologies for methadone and related compounds in the future.

Compound List:

this compound

Methadone (Met)

2-ethylidene-1,5-dimethyl-3,3-diphenylpyrrolidine (B1234617) (EDDP)

2-ethyl-5-methyl-3,3-diphenyl-1-pyrroline (B1242841) (EMDP)

Methadone-d9

EDDP-d3

Methadone-d3

常见问题

Q. How is (±)-Methadone-D3 utilized as an internal standard in quantitative LC-MS/MS analysis of methadone?

(±)-Methadone-D3 is a deuterated isotopologue of methadone used to correct for matrix effects, ionization variability, and sample loss during sample preparation. Its structural similarity to methadone ensures comparable chromatographic behavior, while the deuterium atoms create a distinct mass shift (3 Da) detectable via mass spectrometry. This allows precise quantification by normalizing analyte signals against the internal standard .

Q. What methodological considerations are critical when preparing (±)-Methadone-D3 solutions for chromatographic analysis?

Key considerations include:

- Solvent compatibility : Use methanol or acrobatic solvents to prevent degradation.

- Concentration accuracy : Calibrate stock solutions gravimetrically and validate via spike-recovery experiments.

- Stability testing : Monitor degradation under storage conditions (e.g., -20°C vs. 4°C) using stability-indicating assays .

Advanced Research Questions

Q. How can researchers optimize mass spectrometry parameters to distinguish (±)-Methadone-D3 from endogenous methadone isotopes?

- Resolution : Use high-resolution MS (HRMS) to separate isotopic clusters (e.g., Q-TOF instruments with >30,000 resolving power).

- Dwell time adjustment : Optimize dwell time to minimize cross-talk between methadone and its deuterated analog.

- Collision energy tuning : Differentiate fragmentation patterns by adjusting collision energies to enhance diagnostic ion ratios .

Q. What validation criteria should be prioritized when implementing (±)-Methadone-D3 in novel analytical workflows?

- Specificity : Confirm absence of interference from metabolites or matrix components via MRM transitions.

- Linearity : Validate over 3–5 orders of magnitude (e.g., 1–1000 ng/mL) with R² > 0.995.

- Carryover assessment : Test injection sequences to ensure <20% carryover between high and low samples .

Q. How can matrix effects be mitigated when using (±)-Methadone-D3 in complex biological samples?

- Matrix-matched calibration : Prepare standards in blank matrix (e.g., plasma, urine) to match sample conditions.

- Post-column infusion : Identify ion suppression zones and adjust chromatographic separation accordingly.

- Dilution protocols : Validate sample dilution (1:2 to 1:10) to reduce matrix complexity without compromising sensitivity .

Q. How should researchers resolve discrepancies between (±)-Methadone-D3-corrected data and reference values in inter-laboratory studies?

- Calibration traceability : Verify traceability to certified reference materials (CRMs) and cross-validate with alternative internal standards (e.g., Methadone-D9).

- Instrument harmonization : Standardize MS parameters (e.g., source temperature, declustering potential) across labs.

- Blinded reanalysis : Perform blinded repeat analyses to identify operator-dependent variability .

Q. What metadata standards ensure reproducibility of (±)-Methadone-D3-based analyses?

- Instrument parameters : Document MS settings (e.g., ionization mode, collision energy), column type, and mobile phase composition.

- Sample preparation : Detail extraction methods, solvent volumes, and storage conditions.